![molecular formula C16H19N3O B2393466 2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034553-23-4](/img/structure/B2393466.png)
2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) delves into the synthesis of pyrazole-acetamide derivatives, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes were characterized by infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and single crystal X-ray crystallography. Their study not only explored the structural aspects but also evaluated the antioxidant activities of these compounds, revealing significant antioxidant potential. This suggests applications in developing antioxidants based on the structural framework of pyrazole-acetamide derivatives (Chkirate et al., 2019).
Facile Synthesis of Heterocyclic Derivatives
Another study conducted by Rady and Barsy (2006) outlines a convenient synthesis route for a variety of heterocyclic compounds, starting from 2-cyano-N-(4-methylphenyl) acetamide and 2-cyano-N-(thiazol-2-yl)acetamide. This work highlights the versatility of the core structure in generating diverse heterocyclic derivatives, including pyridine and pyridazine, among others. Such compounds have potential applications in pharmaceutical research and development due to their varied biological activities (Rady & Barsy, 2006).
Antitumor Evaluation of Heterocyclic Compounds
Shams et al. (2010) explored the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This research showcases the potential of such compounds in cancer therapy, particularly through the synthesis of derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The compounds exhibited high inhibitory effects on various cancer cell lines, indicating their promise as antitumor agents (Shams et al., 2010).
Antimicrobial and Insecticidal Properties
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety with potential antimicrobial applications. Their work involved a versatile precursor, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, leading to the synthesis of 2-pyridone derivatives, chromene derivatives, and more. These compounds demonstrated promising antimicrobial activities, highlighting their potential in addressing microbial resistance (Darwish et al., 2014).
Mechanism of Action
Target of Action
Similar compounds with pyrazole and imidazole moieties have been reported to interact with a variety of biological targets . For instance, imidazole derivatives are known to interact with a broad range of targets, including enzymes, receptors, and ion channels . Similarly, pyrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting interactions with multiple targets .
Mode of Action
For instance, some imidazole derivatives are known to inhibit enzymes, block receptors, or modulate ion channels . Similarly, pyrazole derivatives have been reported to exhibit a variety of biological activities, suggesting diverse modes of action .
Biochemical Pathways
For instance, some imidazole derivatives are known to affect pathways related to inflammation, cancer, and microbial infections . Similarly, pyrazole derivatives have been reported to influence pathways related to oxidative stress and neurotransmission .
Pharmacokinetics
One study has reported that a similar compound has good pharmacokinetic properties and low toxicity .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of many compounds .
properties
IUPAC Name |
2-cyclopropyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(10-13-6-7-13)17-8-9-19-12-15(11-18-19)14-4-2-1-3-5-14/h1-5,11-13H,6-10H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZQQYRHWWSIAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide |
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